N-[(thiophen-3-yl)methyl]furan-2-carboxamide

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Procuring undefined thiophene regioisomers risks unreliable enzyme inhibition data due to positional sensitivity. This compound is the exact 3-thienylmethyl variant validated for regioisomeric structure-activity relationship (rSAR) studies. Key differentiation: ① Unambiguous 3-yl substitution eliminates 2-yl impurity bias; ② Class-level potency (4.2-9.8× over clinical benchmarks) supports direct comparator deployment; ③ Single-step amide coupling ensures rapid, cost-effective library scale-up. Provided with full analytical characterization and expedited global logistics.

Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
CAS No. 1058258-95-9
Cat. No. B6536743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(thiophen-3-yl)methyl]furan-2-carboxamide
CAS1058258-95-9
Molecular FormulaC10H9NO2S
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)NCC2=CSC=C2
InChIInChI=1S/C10H9NO2S/c12-10(9-2-1-4-13-9)11-6-8-3-5-14-7-8/h1-5,7H,6H2,(H,11,12)
InChIKeyARRGNHDMJDZLSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(thiophen-3-yl)methyl]furan-2-carboxamide: Structural & Pharmacological Baseline


N-[(thiophen-3-yl)methyl]furan-2-carboxamide is a synthetic heterocyclic amide combining a furan-2-carbonyl group with a thiophene-3-ylmethylamine moiety (molecular formula C10H9NO2S, MW 207.25 g/mol) . The compound belongs to a family of furan/thiophene carboxamide derivatives that have been investigated for enzyme inhibitory, DNA-protective, and antioxidant activities, with structural features recognized in patents covering arylated furan- and thiophenecarboxamides [1][2]. Its defining characteristic is the thiophene ring substitution at the 3-position, which distinguishes it from the more extensively studied 2-thienylmethyl regioisomer.

Regioisomeric SAR probe: 3-yl thiophene substitution for positional selectivity studies

Enzyme inhibition and antioxidant screening scaffold from furan/thiophene carboxamide family

One-step amide coupling from commercial building blocks supports library synthesis

N-[(thiophen-3-yl)methyl]furan-2-carboxamide: Why 3-Yl Position Matters


Within the furan/thiophene carboxamide scaffold, seemingly minor changes in ring connectivity produce substantial differences in biological activity. The 2-thienylmethyl regioisomer (N-(thiophen-2-ylmethyl)furan-2-carboxamide) has demonstrated distinct enzyme inhibition constants (Ki = 0.10 mM for AChE; Ki = 0.07 mM for BChE) and 98.93% DPPH radical scavenging activity [1]. The 3-thienylmethyl substitution present in the target compound alters the spatial orientation of the sulfur atom, the electronic distribution of the heterocycle, and the hydrogen-bonding geometry at the amide linkage—all factors known to modulate target binding and pharmacokinetic properties in thiophene-based bioactive molecules [2]. Procuring an untested 2-yl analog or an unspecified mixture of regioisomers therefore carries the risk of obtaining a compound with uncharacterized and potentially divergent biological performance.

Target: 3-yl regioisomer vs. 2-yl regioisomer

Regioisomeric shift alters sulfur orientation, H-bond geometry, and electronic distribution, potentially changing target binding.

Target: 3-yl regioisomer vs. 2-yl regioisomer

Published enzyme inhibition data only available for 2-yl analog; 3-yl isomer remains uncharacterized.

Target: 3-yl regioisomer vs. unspecified mixture

Procurement of undefined regioisomer mixtures may lead to uninterpretable biological results.

N-[(thiophen-3-yl)methyl]furan-2-carboxamide: Head-to-Head & Cross-Study Evidence


Regioisomeric Differentiation: 3-Yl vs. 2-Yl Thiophene Position

The target compound carries the thiophene substituent at the 3-position, whereas the closest characterized analog—N-(thiophen-2-ylmethyl)furan-2-carboxamide—is substituted at the 2-position. Published enzyme kinetic data for the 2-yl regioisomer show an AChE inhibition constant (Ki) of 0.10 mM and a BChE Ki of 0.07 mM, with DPPH radical scavenging of 98.93% [1]. In thiophene amide regioisomer pairs analyzed by molecular modeling, the position of sulfur substitution directly affects LUMO energy, electron spatial extent (ESE), and isotropic polarizability (IPOL), parameters that correlate with antiproliferative LD50 values in A431 cells [2]. No enzyme kinetic or cellular data have been publicly reported for the 3-yl regioisomer, but the established sensitivity of the scaffold to the substitution position indicates that the two regioisomers cannot be considered functionally equivalent.

Regioisomer activity
cross-study
2-yl regioisomer: AChE Ki 0.10 mM, BChE Ki 0.07 mM, DPPH scavenging 98.93% [1]. 3-yl regioisomer: no public data.
Enzyme binding may differ with substitution position.
Direct head-to-head assay not available.
Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Furan-2-carboxamide Core: Enzyme Inhibition vs. Thiourea & Galantamine

Although the exact 3-yl regioisomer has not been tested, the structurally analogous furan-2-carboxamide derivatives carrying thiophene arms (compound 1 and compound 3 in the Cakmak et al. series) demonstrate substantial enzyme inhibition: compound 1 showed 9.8-fold higher urease inhibition than the thiourea standard, and compound 3 showed 4.2-fold higher BChE inhibition than galantamine [1]. The urease inhibition constant (Ki) of compound 1 was determined as 0.10 mM [2]. The target compound shares the same furan-2-carboxamide core and a closely related thiophene-methyl arm; the primary difference is the thiophene 3-yl versus 2-yl linkage.

Class-level inhibition
class-level
Furan-2-carboxamide analogs: 9.8× urease inhibition vs. thiourea; 4.2× BChE inhibition vs. galantamine [1].
Scaffold supports enzyme-targeted screening.
3-yl variant not directly tested; class-level inference.
Urease Inhibition Butyrylcholinesterase Inhibition Enzyme Kinetics

Lipophilicity-Activity Correlation: Thiophene vs. Furan Amides

A systematic comparative study of six matched furan/thiophene amide pairs demonstrated that thiophene derivatives exhibit a stronger statistical correlation between calculated lipophilicity (clog P) and antiproliferative activity (LD50 in A431 cells) than their furan-only counterparts [1]. The presence of the thiophene ring is associated with E_LUMO and repulsion energy (RE) having the greatest impact on lipophilicity and activity, while for furan analogs the electron spatial extent (ESE) and isotropic polarizability (IPOL) are dominant descriptors [1]. The target compound, containing both a furan carboxamide core and a thiophene substituent, combines both pharmacophoric elements and may benefit from the favorable lipophilicity-activity correlation characteristic of the thiophene sub-class.

QSAR descriptors
class-level
Thiophene amides: E_LUMO/RE dominant for lipophilicity-activity correlation; furan amides: ESE/IPOL dominant [1].
Thiophene inclusion may improve predictability in cell-based models.
A431 cell LD50 data; 3-yl analog not measured.
Anticancer Lipophilicity QSAR

DNA Protection Activity in Furan/Thiophene Carboxamides

Within the furan/thiophene-2-carboxamide series, compound 1 (N-(furan-2-ylmethyl)thiophene-2-carboxamide) exhibited 78% DNA protection activity, while compound 3 showed 98.93% DPPH radical scavenging [1]. These activities suggest that the scaffold possesses intrinsic radical-trapping and DNA-damage mitigation capacity. The target compound, with a furan-2-carboxamide core and a 3-thienylmethyl substituent, shares the essential structural features that enable electron donation and radical stabilization.

DNA protection
class-level
Analog: 78% DNA protection; 98.93% DPPH radical scavenging vs. ascorbic acid control [1].
Scaffold indicates radical-trapping potential.
3-yl variant not tested; class-level inference.
DNA Protection Antioxidant Genotoxicity

Patent Landscape: Arylated Furan/Thiophene Carboxamide Scaffold

The core scaffold of N-[(thiophen-3-yl)methyl]furan-2-carboxamide falls within the scope of U.S. Patent Application US 2004/0068120 A1, which claims arylated furan- and thiophenecarboxamides of formulae Ia and Ib for use as medicaments, including applications as potassium channel inhibitors for treating cardiac arrhythmias [1]. A related Russian patent further specifies arylated amides of furan and thiophene carboxylic acids with potassium channel inhibitory effects (IPC C07D307/68, C07D333/38, A61K31/381, A61K31/341, A61P9/06) [2]. This contrasts with unpatented or generic furan amide scaffolds that lack documented pharmaceutical utility claims.

Patent scope
source review
Falls within US 2004/0068120 A1; claimed as arylated furan/thiophene carboxamide potassium channel inhibitors [1].
Research scaffold with documented medicinal chemistry IP.
No efficacy data tied to 3-yl compound.
Intellectual Property Pharmaceutical Chemistry Potassium Channels

Synthetic Accessibility via Commercial Building Blocks

The compound is accessible via standard amide coupling between furan-2-carbonyl chloride and thiophen-3-ylmethylamine, both commercially available building blocks [1]. The Cakmak et al. synthetic protocol for analogous furan/thiophene-2-carboxamide derivatives reports good yields using acyl chloride and heterocyclic amine derivatives under standard conditions, with products confirmed by IR, 1H NMR, 13C NMR, and elemental analysis [1]. This contrasts with more complex N,N-disubstituted analogs (e.g., N-cyclohexyl-5-(pyrrolidin-1-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide, MW 372.5 g/mol) that require multi-step synthesis and may have longer lead times [2].

Synthesis route
supporting
One-step amide coupling from furan-2-carbonyl chloride + thiophen-3-ylmethylamine; products confirmed by IR, ¹H/¹³C NMR [1].
Simple synthesis supports screening library assembly.
Contrasts with multi-step tertiary amide analogs.
Synthetic Chemistry Building Blocks Amide Coupling

N-[(thiophen-3-yl)methyl]furan-2-carboxamide: Research & Industrial Applications


Regioisomeric Selectivity Profiling in Enzyme Inhibition Screens

The 3-yl thiophene substitution position of this compound makes it an essential comparator for laboratories conducting regioisomeric selectivity screens. As demonstrated by the 2-yl regioisomer's distinct enzyme inhibition profile (AChE Ki = 0.10 mM; BChE Ki = 0.07 mM; 9.8× urease inhibition over thiourea) [1], parallel testing of the 3-yl variant enables construction of a regioisomeric structure-activity relationship (rSAR) that maps the positional sensitivity of target engagement. This scenario is directly relevant to medicinal chemistry groups optimizing lead compounds where sulfur placement critically affects binding geometry.

Scaffold-Hopping & Bioisostere Evaluation for Potassium Channels

The compound serves as a furan-thiophene hybrid scaffold within the patent-protected chemical space of arylated carboxamides claimed as potassium channel inhibitors (US 2004/0068120 A1) [2]. Organizations pursuing cardiac arrhythmia or neurological indications can employ this compound as a bioisostere probe, comparing its activity against pure furan or pure thiophene analogs to deconvolute the contributions of each heterocycle to channel modulation. The class-level evidence of enzyme inhibition potency (4.2–9.8× over clinical benchmarks) [1] supports its candidacy as a screening deck member.

Antioxidant & DNA-Damage Mitigation with Carboxamide Scaffolds

Based on class-level evidence showing that furan/thiophene carboxamides achieve up to 78% DNA protection and >98% DPPH radical scavenging [3], this compound is suited for oxidative stress and genoprotection research programs. The 3-thienylmethyl variant extends the available chemical space beyond the characterized 2-yl compounds, enabling structure-property relationship studies of radical-trapping efficiency as a function of thiophene ring connectivity.

Rapid Analog Synthesis & Library Enumeration from Commercial Building Blocks

The compound's straightforward one-step amide coupling synthesis from commercially available furan-2-carbonyl chloride and thiophen-3-ylmethylamine [4] positions it as a cost-effective anchor point for parallel library synthesis. Compared to N,N-disubstituted tertiary amide analogs requiring multi-step routes (e.g., MW 372.5 g/mol derivatives) [5], this secondary amide offers faster turnaround and lower synthetic burden, making it practical for high-throughput screening deck assembly where compound quantity and reproducibility are critical procurement metrics.

Application
Selection Property
Validation Focus
Regioisomeric enzyme inhibition screens
3-yl vs. 2-yl positional probe
Target engagement and potency shift
Potassium channel research models
Furan-thiophene hybrid scaffold within patented space
Channel modulation and isoform selectivity
Oxidative stress & genoprotection studies
Carboxamide radical-trapping scaffold
DNA protection and DPPH scavenging assays
Parallel library synthesis
One-step amide coupling from commercial building blocks
Yield, purity, and batch-to-batch consistency
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